1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide
Description
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide is a structurally complex molecule featuring a central imidazole ring substituted with an allyl group at the N1 position, two phenyl rings at the C4 and C5 positions, and a 4-(tert-butyl)benzyl sulfide moiety at the C2 position. The sulfide (-S-) linkage distinguishes it from oxidized sulfur analogs (e.g., sulfones or sulfoxides), influencing electronic properties and reactivity.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNWPOPNOQKKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide typically involves multi-step organic reactions. One common method includes the condensation of benzil with ammonium acetate in the presence of an aldehyde to form the imidazole ring . The allyl and tert-butylbenzyl groups are then introduced through subsequent substitution reactions. The reaction conditions often require the use of glacial acetic acid as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reactions and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The allyl and tert-butylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce imidazolines .
Scientific Research Applications
Anticancer Applications
The imidazole ring, a core component of this compound, has been recognized for its anticancer properties. Research indicates that imidazole derivatives can interact with biological targets involved in cancer progression. For instance:
- Mechanism of Action : Imidazole compounds have shown the ability to induce apoptosis in cancer cells by interacting with nuclear DNA and affecting mitochondrial pathways. Studies have demonstrated that certain imidazole-based compounds surpass traditional chemotherapeutics like cisplatin in efficacy against various cancer cell lines, including colorectal and breast cancer cells .
- Case Studies : In one study, a compound functionalized with an imidazole group exhibited half-maximal inhibitory concentration (IC50) values of 57.4 μM against DLD-1 (colorectal) cells and 79.9 μM against MCF-7 (breast) cells, indicating potent anticancer activity .
Antibacterial and Antifungal Properties
The unique structural characteristics of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide contribute to its antibacterial and antifungal potential:
- Broad-Spectrum Activity : Imidazole derivatives have been investigated for their ability to inhibit a range of bacterial and fungal pathogens. Their electron-rich nature allows them to form noncovalent interactions with microbial targets, enhancing their antimicrobial efficacy .
- Research Findings : Studies have reported that imidazole-based compounds can disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis, leading to cell death. For example, certain derivatives have shown effectiveness against resistant strains of bacteria, making them promising candidates for new antibiotic therapies .
Supramolecular Chemistry
The compound also plays a role in supramolecular chemistry, where its ability to form complexes with various ions and molecules is leveraged:
- Complex Formation : The imidazole ring's capability to coordinate with metal ions allows for the development of supramolecular structures that can be utilized in drug delivery systems or as imaging agents in biomedical applications .
- Potential Applications : Research highlights the potential for these supramolecular complexes to act as ion receptors or pathologic probes, which could be instrumental in diagnostic imaging or targeted therapy strategies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; interacts with nuclear DNA | IC50 values of 57.4 μM (DLD-1), 79.9 μM (MCF-7) |
| Antibacterial/Fungal | Disrupts microbial membranes; inhibits key enzymes | Effective against resistant strains |
| Supramolecular Chemistry | Forms complexes with ions; useful in drug delivery and imaging | Potential as ion receptors and pathologic probes |
Mechanism of Action
The mechanism of action of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone ()
- Key Difference : The sulfone (-SO₂-) group replaces the sulfide (-S-) linkage.
- Implications: Reactivity: Sulfones are less nucleophilic and more resistant to oxidation than sulfides due to electron-withdrawing oxygen atoms. Stability: Sulfones exhibit greater thermal and oxidative stability compared to sulfides, which may degrade under harsh conditions. Polarity: The sulfone’s polar nature enhances solubility in polar solvents, whereas the sulfide’s hydrophobicity (amplified by the tert-butyl group) may favor nonpolar environments.
b. 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid ()
- Key Differences :
- Substituents: A hydroxypropyl group replaces the allyl group, and a benzoic acid moiety substitutes the benzyl sulfide.
- Structural Geometry : The imidazole ring forms dihedral angles of 48.43°, 20.23°, and 75.38° with adjacent phenyl/benzoic acid groups, indicating significant planarity distortion due to steric and electronic effects .
- Intermolecular Interactions : Extensive hydrogen bonding (O–H⋯N, O–H⋯O, C–H⋯O) and C–H⋯π interactions create a 3D network, enhancing crystal stability .
Hypothetical Comparison with Target Compound :
- The absence of hydrogen-bond donors (e.g., -OH or -COOH) in the target sulfide may result in weaker intermolecular forces, lowering melting points or solubility compared to the benzoic acid derivative.
Functional Group Impact on Properties
Biological Activity
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide is a compound of interest within medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various studies and data.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving imidazole derivatives and tert-butylbenzyl sulfide. The structural formula is represented as C26H25N3S, indicating the presence of an imidazole ring and a sulfide linkage which may contribute to its biological properties .
Antimicrobial Activity
Research has indicated that compounds similar to 1-allyl-4,5-diphenyl-1H-imidazol-2-yl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| 1-Allyl-4,5-diphenyl-1H-imidazol | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Anti-inflammatory Properties
The anti-inflammatory effects of imidazole derivatives have been documented in various studies. The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of several inflammatory diseases. Mechanistic studies suggest that it may act by modulating the NF-kB signaling pathway .
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent .
Anticancer Activity
Emerging research indicates that imidazole derivatives possess anticancer properties. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Caspase activation |
Mechanistic Insights
Molecular docking studies have been performed to elucidate the interaction between the compound and its biological targets. These studies suggest strong binding affinity to key enzymes involved in inflammation and cancer pathways, providing a rationale for its observed biological activities .
Q & A
Q. What are the recommended methods for synthesizing 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide?
A one-pot synthesis approach can be adapted from imidazole derivative methodologies. For example, condensation reactions using aldehydes, benzil derivatives, and sulfur-containing precursors (e.g., thiols) in ethanol under reflux, catalyzed by ceric ammonium nitrate (CAN), have been effective for analogous compounds. Reaction monitoring via TLC (e.g., 75% ethanol/25% diethyl ether) and recrystallization from ethanol are standard purification steps . Adjust substituents (allyl, tert-butyl) based on precursor availability.
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for automated space-group determination and initial structure solution, followed by refinement with SHELXL to handle anisotropic displacement parameters and hydrogen bonding. Visualization tools like ORTEP (via WinGX suite) aid in interpreting thermal ellipsoids and molecular packing . For example, disorder in bulky tert-butyl groups (common in similar structures) can be resolved using PART instructions in SHELXL .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Combine experimental and computational methods:
- NMR : Assign proton environments using - and -NMR, focusing on imidazole ring protons (~7.0–8.5 ppm) and tert-butyl signals (~1.3 ppm).
- IR : Confirm sulfide (C–S stretch ~600–700 cm) and imidazole ring vibrations.
- DFT calculations : Compare experimental data with computed spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate tautomeric forms or conformational preferences .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data be resolved?
Discrepancies in bond lengths or angles (e.g., imidazole ring geometry) may arise from crystal packing effects or solvent interactions. Perform:
Q. What strategies optimize refinement of disordered tert-butyl groups in crystallography?
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for allyl and tert-butyl groups.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for sulfur intermediates to prevent side reactions.
- Catalyst screening : Test alternatives to CAN (e.g., ionic liquids) for higher turnover .
Q. How does the sulfide linkage influence electronic properties?
- Electrostatic potential maps (DFT-derived) reveal electron density shifts near the sulfur atom.
- UV-Vis spectroscopy : Compare absorption maxima with non-sulfur analogs to quantify conjugation effects.
- Cyclic voltammetry : Measure redox activity of the sulfide moiety in acetonitrile (e.g., Ag/AgCl reference) .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data on tautomerism be addressed?
If NMR suggests a dominant tautomer (e.g., 1H-imidazole) while X-ray shows another (e.g., 4H-imidazole):
Q. What causes inconsistent biological activity in analogs with similar structures?
- Molecular docking : Screen against target proteins (e.g., cytochrome P450) to identify steric clashes from tert-butyl groups.
- Lipophilicity (logP) : Measure via HPLC to correlate with membrane permeability.
- Crystallographic metrics : Compare packing coefficients to assess bioavailability differences .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
